molecular formula C10H12F3N B13028956 2-(Trifluoromethyl)-4-tert-butylpyridine

2-(Trifluoromethyl)-4-tert-butylpyridine

Cat. No.: B13028956
M. Wt: 203.20 g/mol
InChI Key: FUDRERWFWQEEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-4-tert-butylpyridine is a chemical compound of interest in advanced research due to its unique molecular structure, which combines a strongly electron-withdrawing trifluoromethyl group with a sterically bulky tert-butyl group on a pyridine ring. The trifluoromethylpyridine (TFMP) moiety is a key structural motif in the development of active ingredients for agrochemicals and pharmaceuticals. The biological activities of TFMP derivatives are attributed to the combination of the unique physicochemical properties of the fluorine atom—such as its small van der Waals radius and high electronegativity—and the characteristics of the pyridine ring . This can significantly influence a compound's conformation, metabolism, and biomolecular affinity . Furthermore, tert-butyl-substituted pyridines have demonstrated significant value in medicinal chemistry research, particularly as potent antagonists of the human TRPV1 receptor, a target for neuropathic pain treatment . The tert-butyl group is known to engage with specific hydrophobic binding pockets within biological targets, enhancing the potency and selectivity of research compounds . In the field of material science, tert-butyl pyridine derivatives, such as 4-tert-butylpyridine (TBP), are widely utilized as additives in perovskite solar cells to modulate film morphology and improve device performance and stability . The integration of the trifluoromethyl group could potentially offer additional avenues for tuning the electronic properties and stability of functional materials. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

4-tert-butyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H12F3N/c1-9(2,3)7-4-5-14-8(6-7)10(11,12)13/h4-6H,1-3H3

InChI Key

FUDRERWFWQEEKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Fluorination and Chlorination Approach

  • Process: Starting from substituted picolines (including 4-picoline), vapor-phase catalytic fluorination and chlorination can introduce trifluoromethyl groups on the pyridine ring.
  • Reactor Setup: The vapor-phase reactor consists of two phases:
    • Catalyst fluidized-bed phase for fluorination immediately after chlorination of methyl groups.
    • Empty phase for further nuclear chlorination on the pyridine ring.
  • Outcomes: For 4-picoline, under reaction temperatures around 380°C, the major products include chloro(trifluoromethyl)pyridines with yields summarized in Table 1 below.
Substrate CFB Phase Temp (°C) Empty Phase Temp (°C) TF Type Yield (%) CTF Type Yield (%) DCTF Type Yield (%)
4-Picoline 380 380 7.4 64.1 19.1

Abbreviations: CFB = catalyst fluidized bed; TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.

This method produces trifluoromethyl-substituted pyridines but often yields mixtures requiring further purification.

Cyclocondensation Reactions Using Trifluoromethyl Building Blocks

  • Building Blocks: Ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are common trifluoromethyl-containing reagents.
  • Reaction: These reagents undergo cyclocondensation with suitable aldehydes or amines to form trifluoromethylpyridine derivatives.
  • Applications: This approach allows for regioselective synthesis of trifluoromethylpyridines with diverse substitution patterns, including 2- and 4-substituted derivatives.

Direct Functionalization of 4-tert-butylpyridine

An alternative route involves direct functionalization of 4-tert-butylpyridine to introduce the trifluoromethyl group:

  • Copper-Promoted Amination: Using 4-tert-butylpyridine as substrate with trifluoromethyl-containing acids under copper catalysis yields trifluoromethylated pyridines with good selectivity and yields (e.g., 78% yield reported for related aminopyridinium derivatives).
  • Advantages: This method offers a more direct route avoiding multi-step synthesis of trifluoromethylpyridine cores and allows for functional group tolerance.

Nickel-Catalyzed Coupling for Bipyridine Derivatives (Related Methodology)

While focused on bipyridine ligands, nickel-catalyzed coupling of 4-tert-butylpyridine derivatives demonstrates the feasibility of transition-metal catalysis in modifying pyridine frameworks:

  • Method: Nickel-catalyzed dimerization of 2-chloropyridines with manganese powder as reductant.
  • Yields: Reported yields vary widely (8-64%) for similar tert-butylpyridine derivatives, indicating potential for optimization in trifluoromethylated analog synthesis.

Summary Table of Preparation Methods for this compound

Methodology Starting Material Key Reagents/Catalysts Conditions Yield/Notes References
Multi-step synthesis of 4-tert-butylpyridine 4-Methylpyridine Sodium amide, potassium amide, methyl chloride Liquid ammonia, 3 steps Moderate yield; precursor for further functionalization
Vapor-phase fluorination/chlorination 4-Picoline Catalyst fluidized bed, Cl2, fluorination catalyst 380°C Major product: chloro(trifluoromethyl)pyridine (64.1%)
Cyclocondensation with trifluoromethyl building blocks 3-Methylbutanal + ethyl trifluoro ketoesters Acid/base catalysis Variable, typically mild heating Regioselective TFMP derivatives
Copper-promoted amination 4-tert-butylpyridine + trifluoromethyl benzoic acid Copper catalyst Room temperature to mild heating 78% yield for related trifluoromethylated pyridines
Nickel-catalyzed coupling (related) 2-Chloropyridines Nickel catalyst, manganese powder Elevated temperature Yields 8-64%, potential for trifluoromethyl analogs

Research Findings and Considerations

  • The vapor-phase fluorination/chlorination method is industrially relevant for producing trifluoromethylpyridines but may require product separation due to mixed halogenated products.
  • Cyclocondensation routes provide flexibility in building diverse trifluoromethylpyridine derivatives, suitable for agrochemical and pharmaceutical applications.
  • Direct copper-catalyzed amination of 4-tert-butylpyridine offers a more straightforward synthetic route with good yields, though substrate scope and scalability require further study.
  • Transition-metal catalysis (nickel, copper) plays a key role in modern synthetic strategies for these compounds, enabling selective functionalization under milder conditions.
  • The tert-butyl group is generally introduced prior to trifluoromethylation to avoid complications in regioselectivity and reactivity.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out to modify the pyridine ring or the substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring acts as an electrophile.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can lead to various substituted pyridine derivatives .

Scientific Research Applications

Agrochemical Applications

Pesticide Development

  • The introduction of trifluoromethyl groups into pyridine derivatives has been instrumental in developing effective agrochemicals. For instance, derivatives of 2-(trifluoromethyl)-4-tert-butylpyridine have shown enhanced fungicidal and herbicidal activities. Fluazinam, a well-known fungicide, is derived from trifluoromethylpyridine structures and exhibits potent activity against various fungal pathogens, demonstrating the efficacy of this class of compounds in crop protection .

Research Findings

  • A study highlighted that more than 20 new agrochemicals containing trifluoromethylpyridine derivatives have been introduced to the market, showcasing their commercial viability and effectiveness in pest control . The unique physicochemical properties conferred by the fluorine atom allow for improved interactions with biological targets, enhancing the biological activity of these compounds.

Pharmaceutical Applications

Drug Development

  • In pharmaceuticals, this compound serves as a crucial intermediate in synthesizing various therapeutic agents. Notably, it has been involved in the synthesis of bimiralisib (PQR309), a phosphoinositide 3-kinase inhibitor currently undergoing clinical trials for cancer treatment .

Case Studies

  • The compound has been utilized as an intermediate for synthesizing several drugs that target critical pathways in diseases such as cancer and viral infections. For example, tipranavir, an anti-HIV drug, is synthesized using trifluoromethylpyridine derivatives, highlighting their importance in medicinal chemistry .

Chemical Synthesis and Catalysis

Catalytic Applications

  • The compound also finds applications as a catalyst or catalyst precursor in organic synthesis. Its ability to stabilize transition states and facilitate reactions makes it valuable in developing complex organic molecules. Research indicates that pyridine derivatives can enhance reaction rates and selectivity in various chemical transformations .

Material Science

Functional Materials

  • Beyond agrochemical and pharmaceutical uses, this compound is being explored for its potential in material science applications. Its unique properties may contribute to developing advanced materials with specific functionalities, such as improved thermal stability or enhanced electrical properties .

Summary Table of Applications

Application AreaSpecific UsesExamples/Case Studies
AgrochemicalsPesticides and fungicidesFluazinam (fungicide)
PharmaceuticalsDrug intermediatesBimiralisib (cancer treatment), Tipranavir (anti-HIV)
Chemical SynthesisCatalysts for organic reactionsCatalytic applications in organic synthesis
Material ScienceDevelopment of functional materialsPotential applications in advanced materials

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl group and sterically hindered tert-butyl group. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound can also participate in radical reactions, where the trifluoromethyl group plays a crucial role in stabilizing radical intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethyl vs. Other Functional Groups

The trifluoromethyl group is a critical substituent in agrochemicals due to its ability to resist metabolic degradation and enhance binding to target proteins. For example:

  • 1,3,4-Oxadiazole thioether compounds (e.g., compound 5g in ) with a -CF₃ group exhibit potent fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL) and herbicidal effects, attributed to interactions with the succinate dehydrogenase (SDH) enzyme .
  • In contrast, pyridine derivatives with chloro or cyano groups (e.g., ) show reduced bioactivity compared to -CF₃ analogs, as these groups lack the same electron-withdrawing and hydrophobic properties.
Table 1: Bioactivity of Pyridine Derivatives with Different Substituents
Compound Class Substituent(s) Key Activity Source
1,3,4-Oxadiazole thioether -CF₃, -Br, -Cl Fungicidal, herbicidal (bleaching)
2-Amino-4-substituted pyridine -Cl, -CN Moderate antimicrobial activity
Pyrimidine derivatives -CF₃, phenyl Insecticidal (patent applications)

Steric and Solubility Effects: tert-Butyl vs. Smaller Alkyl Groups

The tert-butyl group at the 4-position of pyridine introduces significant steric hindrance, which can reduce binding affinity but improve solubility in nonpolar environments. For instance:

  • 4-tert-Butylpyridine derivatives () are often used as intermediates in drug synthesis due to their stability and ease of functionalization.
  • Methyl or ethyl analogs (e.g., ) exhibit higher solubility in polar solvents but lower thermal stability compared to tert-butyl derivatives.
Table 2: Physical Properties of Pyridine Derivatives with Alkyl Substituents
Compound Substituent Melting Point (°C) Solubility (LogP) Source
4-tert-Butylpyridine -C(CH₃)₃ 102–104 3.2
4-Methylpyridine -CH₃ 78–80 1.8
4-Ethylpyridine -CH₂CH₃ 65–67 2.1

Binding Interactions and Molecular Docking Insights

Molecular docking studies () reveal that -CF₃-containing compounds, such as 5g , bind to the SDH enzyme via hydrogen bonding with the carbonyl group and hydrophobic interactions with the -CF₃ moiety. In contrast, pyridine derivatives without -CF₃ (e.g., ) show weaker binding due to the absence of these interactions. The tert-butyl group in 2-(Trifluoromethyl)-4-tert-butylpyridine may further modulate binding by occupying hydrophobic pockets in target proteins, though excessive steric bulk could limit efficacy .

Biological Activity

2-(Trifluoromethyl)-4-tert-butylpyridine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antibacterial activities, and its role as a ligand in various biochemical interactions.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a tert-butyl group, which significantly influence its lipophilicity and biological interactions. The presence of the trifluoromethyl group enhances the compound's ability to interact with biological targets due to its electronegative nature, while the tert-butyl group contributes to steric bulk.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures can inhibit the activity of CDC42 GTPases, which are implicated in cancer progression. For instance, derivatives of pyridine have shown promising results against various cancer cell lines by affecting pathways related to cell migration and angiogenesis .

Case Study: CDC42 Inhibition

A study focused on CDC42 inhibitors demonstrated that modifications in the pyridine structure could lead to increased potency against cancer cells. The introduction of trifluoromethyl groups was found to restore activity in certain derivatives, suggesting that this compound may similarly affect CDC42 pathways .

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits significant antibacterial activity. Synthesis of novel trifluoromethylpyridine amide derivatives has shown that these compounds possess good antibacterial efficacy against various bacterial strains. For example, certain derivatives demonstrated higher activities compared to traditional antibiotics at specific concentrations .

Comparative Efficacy Table

CompoundActivity against R. solanacearum (%)Concentration (mg/L)
This compound67100
Thioether-containing compound E667100
Thioether-containing compound E1363100
Traditional antibiotic TC51100
Traditional antibiotic BT38100

This table summarizes the antibacterial activities of selected compounds against R. solanacearum, indicating that modifications in the structure can lead to enhanced efficacy.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • CDC42 GTPases : Inhibition leads to reduced tumor progression and metastasis.
  • Bacterial Cell Membranes : The lipophilic nature allows penetration into bacterial membranes, disrupting cellular functions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.